molecular formula C22H17Cl2N3O3 B2399433 (E)-N'-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide CAS No. 321529-66-2

(E)-N'-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B2399433
CAS No.: 321529-66-2
M. Wt: 442.3
InChI Key: AROOAZVHDKORCX-KBKYJPHKSA-N
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Description

(E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidine ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Formation of the Hydrazide Group: The hydrazide group is introduced by reacting a hydrazine derivative with an appropriate carbonyl compound.

    Final Coupling Reaction: The final step involves the condensation of the furan derivative with the pyrrolidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide: shares similarities with other hydrazide derivatives, such as isoniazid and hydralazine.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring structure.

    Pyrrolidine Derivatives: Compounds like proline and pyrrolidine-2-carboxylic acid share the pyrrolidine ring structure.

Uniqueness

What sets (E)-N’-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-2-oxo-4-phenylpyrrolidine-3-carbohydrazide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O3/c23-17-8-4-7-15(20(17)24)18-10-9-14(30-18)11-26-27-22(29)19-16(12-25-21(19)28)13-5-2-1-3-6-13/h1-11,16,19H,12H2,(H,25,28)(H,27,29)/b26-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROOAZVHDKORCX-KBKYJPHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=O)N1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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